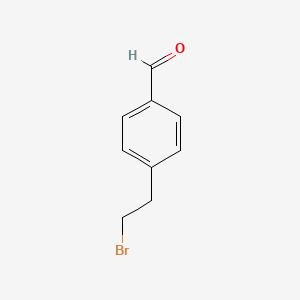![molecular formula C13H9BrN2 B1625420 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 441012-22-2](/img/structure/B1625420.png)
1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that belongs to the class of pyridine derivatives . Pyridine derivatives are known for their various biological activities and are an essential core in the chemical structure of a variety of approved drugs .
Synthesis Analysis
The synthesis of pyridine derivatives often involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution . This affords the corresponding chalcone which is used as a suitable precursor to prepare a new series of pyridine derivatives .
Molecular Structure Analysis
The structure of the synthesized compounds was confirmed chemically by their preparations with other pathways and their spectral data . The IR spectrum of a similar compound, 3-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide, shows peaks at 3531–3484 cm−1 (NH2), 3324 cm−1 (NH), 3077, 2965, 2836, 1635 cm−1 (C = O), 1596 cm−1 (C = N), 1509, 1400, 1315, 1240, 1012, 829, 809, 636, 514, 493 .
Chemical Reactions Analysis
Pyridine derivatives are known to exhibit good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans . The relation between the chemical structure of the synthesized pyridine and thienopyridine compounds and their antimicrobial properties was discussed in the SAR study .
Physical And Chemical Properties Analysis
The physical properties of similar compounds, including solubility and viscosity, have been studied . The optical band gap energy of similar polymers was determined by absorption onset and found to be 2.38 eV .
Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which include “1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine”, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities such as:
- Antiviral : Indole derivatives have shown inhibitory activity against influenza A and CoxB3 virus .
- Anti-inflammatory : They have potential anti-inflammatory properties .
- Anticancer : Indole derivatives have shown potential in cancer treatment .
- Anti-HIV : Some indole derivatives have shown potent activity against HIV-1 .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, which include “1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles have shown superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, they have shown inhibition effects against Plasmodium berghei .
Optical Properties
“1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine” may have unique optical properties due to the intermolecular π–π stacking, which leads to the creation of J-type aggregates in solid state .
Synthesis and Characterization
The compound “1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine” can be synthesized and its structure can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-3-5-12(6-4-11)16-9-7-10-2-1-8-15-13(10)16/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSOMQRWWIHHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477371 | |
| Record name | 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
441012-22-2 | |
| Record name | 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




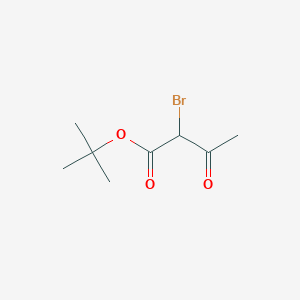
![2,3,4,8b-Tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B1625340.png)
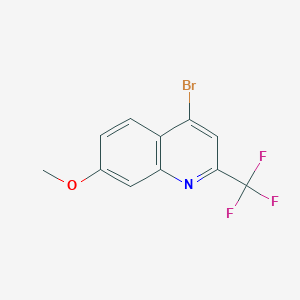

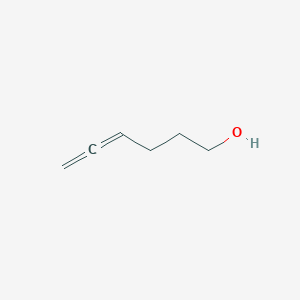
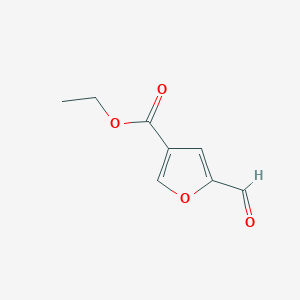
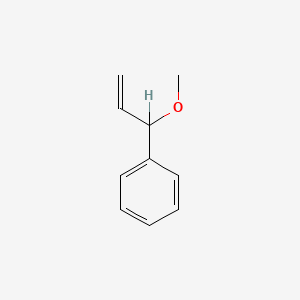
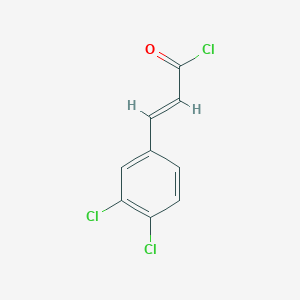

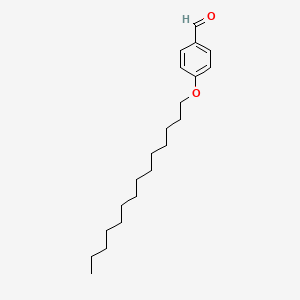
![[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B1625357.png)

